molecular formula C8H6Cl2N2O2 B2659194 (E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid CAS No. 106103-85-9

(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid

Cat. No.: B2659194
CAS No.: 106103-85-9
M. Wt: 233.05
InChI Key: YYHJCKYVODIRPU-NYYWCZLTSA-N
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Description

(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid is an organic compound characterized by the presence of a hydrazone functional group attached to a dichlorophenyl ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid typically involves the reaction of 2,4-dichlorophenylhydrazine with glyoxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.

    Reduction: Reduction of the hydrazone group can yield hydrazine derivatives.

    Substitution: The dichlorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid can be used as a building block for the synthesis of more complex molecules.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

Industry

In materials science, this compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(2-(2,4-dichlorophenyl)hydrazono)propanoic acid
  • (E)-2-(2-(2,4-dichlorophenyl)hydrazono)butanoic acid

Uniqueness

(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid is unique due to its specific structural features, such as the dichlorophenyl ring and the hydrazone linkage, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2E)-2-[(2,4-dichlorophenyl)hydrazinylidene]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O2/c9-5-1-2-7(6(10)3-5)12-11-4-8(13)14/h1-4,12H,(H,13,14)/b11-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHJCKYVODIRPU-NYYWCZLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NN=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)N/N=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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